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Compound of Interest

2-(2-
Compound Name:
Methoxyphenyl)acetophenone

Cat. No.: B1311627

Abstract: This technical guide addresses the nomenclature, chemical properties, synthesis, and
potential biological significance of the compound specified as "2-(2-
Methoxyphenyl)acetophenone." Due to ambiguity in the provided chemical name, this
document elucidates two probable interpretations: 1-(2-methoxyphenyl)ethanone (commonly
known as 2'-methoxyacetophenone) and 2-(2-methoxyphenyl)-1-phenylethanone (a
deoxybenzoin derivative). This guide provides a comprehensive overview of both compounds,
tailored for researchers, scientists, and professionals in drug development.

Introduction: Clarification of Nomenclature

The chemical name "2-(2-Methoxyphenyl)acetophenone" is ambiguous and does not strictly
adhere to IUPAC nomenclature guidelines. Based on the structure of acetophenone (a phenyl
group attached to a methyl ketone), there are two likely interpretations for the substitution
pattern:

 Interpretation A: 1-(2-Methoxyphenyl)ethanone. In this interpretation, the 2-methoxyphenyl
group is attached to the carbonyl carbon of the ethanone backbone. This compound is a
substituted acetophenone.

« Interpretation B: 2-(2-Methoxyphenyl)-1-phenylethanone. Here, the 2-methoxyphenyl group
is attached to the methyl group of the acetophenone core. This structure belongs to the
deoxybenzoin class of compounds.
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This guide will provide a detailed technical overview of both interpretations to ensure clarity and
comprehensive coverage.

Interpretation A: 1-(2-Methoxyphenyl)ethanone

This compound is a common aromatic ketone with a methoxy substituent on the phenyl ring.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is 1-(2-methoxyphenyl)ethanone. It is widely known
by several synonyms, which are listed in Table 1.

Table 1: Synonyms for 1-(2-Methoxyphenyl)ethanone

Synonym

2'-Methoxyacetophenone

0-Methoxyacetophenone

2-Acetylanisole

Ethanone, 1-(2-methoxyphenyl)-

Methyl 2-methoxyphenyl ketone

o-Acetylanisole

1-Acetyl-2-methoxybenzene

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(2-methoxyphenyl)ethanone is
presented in Table 2.

Table 2: Chemical and Physical Properties of 1-(2-Methoxyphenyl)ethanone
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Property Value

Molecular Formula CoH1002

Molecular Weight 150.17 g/mol

CAS Number 579-74-8

Appearance Pale yellow oil

Density 1.09 g/mL at 25 °C

Melting Point 7-8 °C

Boiling Point 122-123 °C at 18 mmHg

Flash Point 215 °F (101.7 °C)

Solubility Insoluble in water; soluble in ethanol and ether.
InChl Key DWPLEOPKBWNPQV-UHFFFAOYSA-N
SMILES CC(=0)C1=CC=CC=C10C

Experimental Protocol: Synthesis

A common method for the synthesis of 1-(2-methoxyphenyl)ethanone is through the

methylation of 2'-hydroxyacetophenone.

Protocol: Synthesis of 1-(2-Methoxyphenyl)ethanone via Methylation

e Materials:

o 1-(2-hydroxyphenyl)ethanone (2'-hydroxyacetophenone)

[¢]

o

o

[¢]

Dimethyl sulfate

Tetrahydrofuran (THF)

2 M Sodium hydroxide (NaOH) solution

Lithium hydroxide monohydrate (LiOH-H20)
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o Diethyl ether

o Anhydrous magnesium sulfate (MgSQOa)

e Procedure:

o A solution of 1-(2-hydroxyphenyl)ethanone (e.g., 300 mmol) and LiOH-H20 (e.g., 590
mmol) in THF (e.g., 400 mL) is stirred at room temperature for 1 hour.

o Dimethyl sulfate (e.g., 293 mmol) is then added to the reaction mixture.

o The reaction is monitored for completion (e.g., by Thin Layer Chromatography), which may
take up to 60 hours.

o Upon completion, the solvent is removed under reduced pressure.
o The resulting residue is dissolved in a 2 M NaOH solution.
o The aqueous solution is extracted with diethyl ether.

o The combined organic extracts are dried over anhydrous MgSOu4, filtered, and
concentrated under reduced pressure to yield 1-(2-methoxyphenyl)ethanone.

Biological Activity and Signaling Pathways

While specific signaling pathways for 1-(2-methoxyphenyl)ethanone are not extensively
documented, related methoxyphenol and acetophenone derivatives have shown a range of
biological activities. These include antioxidant, anti-inflammatory, and neuroprotective effects.
For instance, some methoxy-substituted acetophenones are used as building blocks for
chalcones with potential anti-proliferative properties.[1] The biological activities of 2-
methoxyphenols have been linked to their potential as COX-2 inhibitors.[2]

Below is a conceptual workflow for the investigation of the biological activity of such
compounds.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.researchgate.net/publication/8564067_Biological_activity_of_2-hydroxythiobenzanilides_and_related_compounds
https://pubmed.ncbi.nlm.nih.gov/17436566/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conceptual Workflow for Biological Activity Screening
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l
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Caption: A conceptual workflow for the synthesis and biological evaluation of 1-(2-
methoxyphenyl)ethanone.
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Interpretation B: 2-(2-Methoxyphenyl)-1-
phenylethanone

This compound belongs to the deoxybenzoin (a-aryl acetophenone) class of molecules, which
are known for their presence in natural products and diverse biological activities.[3]

IUPAC Nomenclature and Synonyms

The correct IUPAC name for this compound is 2-(2-methoxyphenyl)-1-phenylethanone. A
common synonym is 2'-Methoxydeoxybenzoin. Additional synonyms are listed in Table 3.

Table 3: Synonyms for 2-(2-Methoxyphenyl)-1-phenylethanone

Synonym

2'-Methoxydeoxybenzoin

2-(2-methoxyphenyl)acetophenone

2-(2-methoxyphenyl)-1-phenyl-ethanone

2-(o-Methoxyphenyl)acetophenone

Chemical and Physical Properties

The key chemical and physical properties for 2-(2-methoxyphenyl)-1-phenylethanone are
summarized in Table 4.

Table 4: Chemical and Physical Properties of 2-(2-Methoxyphenyl)-1-phenylethanone
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Property Value

Molecular Formula C15H1402

Molecular Weight 226.27 g/mol

CAS Number 27356-33-8

Appearance Solid

Melting Point 104 °C

Boiling Point 350.85 °C at 760 mmHg (Predicted)

Flash Point 153.71 °C (Predicted)

InChl Key WBBRMSBBDPOPOS-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CC(=0)C2=CC=CC=C2

Experimental Protocol: Synthesis

The synthesis of deoxybenzoins can be achieved through various modern organic chemistry

methods. One such approach is the palladium-catalyzed Heck-arylation reaction.

Protocol: General Synthesis of Deoxybenzoins via Heck-Arylation[4]

o Materials:

o [3-alkoxy styrene derivative

o

o

[¢]

[¢]

o

e Procedure:

Palladium acetate (Pd(OAc)2)

Base (e.g., potassium carbonate)

Solvent (e.g., dioxane)

Arylboronic acid (in this case, 2-methoxyphenylboronic acid)

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)
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o Areaction vessel is charged with the B-alkoxy styrene, arylboronic acid, palladium acetate
catalyst, TEMPO, and a suitable base.

o The vessel is flushed with an inert atmosphere (e.g., nitrogen or argon).

o The solvent is added, and the reaction mixture is stirred at a specified temperature (mild
conditions are often sufficient) until the reaction is complete (monitored by TLC or GC-
MS).

o Upon completion, the reaction mixture is cooled to room temperature and quenched with
water.

o The product is extracted into an organic solvent (e.g., ethyl acetate).

o The combined organic layers are washed with brine, dried over an anhydrous drying agent
(e.g., Na2S0a4), and concentrated under reduced pressure.

o The crude product is purified by column chromatography to yield the desired
deoxybenzoin derivative.

Biological Activity and Signaling Pathways

Deoxybenzoin derivatives have demonstrated a wide array of biological activities, including
anti-inflammatory, antimicrobial, anticancer, and immunosuppressive effects.[3][5] Some have
also been investigated for their vascular relaxing properties.[6] The biological potential of this
class of compounds makes them attractive scaffolds for drug discovery.

The general approach to synthesizing and evaluating the biological activity of deoxybenzoin
derivatives is outlined in the following diagram.
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Synthesis and Biological Evaluation of Deoxybenzoin Derivatives
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Caption: A logical workflow for the synthesis and biological evaluation of deoxybenzoin
derivatives.
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Conclusion

The query "2-(2-Methoxyphenyl)acetophenone" most likely refers to either 1-(2-
methoxyphenyl)ethanone or 2-(2-methoxyphenyl)-1-phenylethanone. This guide has provided a
detailed technical overview of both compounds, including their nomenclature, properties,
synthesis, and potential biological relevance. For researchers in drug discovery and
development, both classes of compounds offer interesting scaffolds for further investigation.
Clear and unambiguous nomenclature is crucial for effective scientific communication, and it is
recommended to use the IUPAC names or common names like 2'-methoxyacetophenone and
2'-methoxydeoxybenzoin to avoid confusion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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